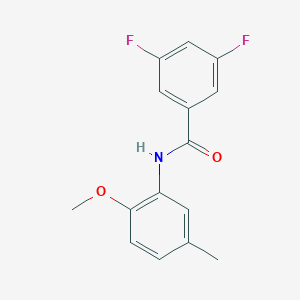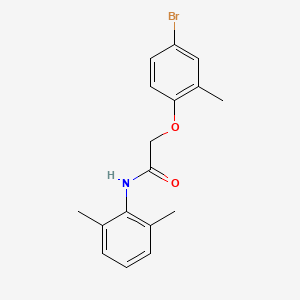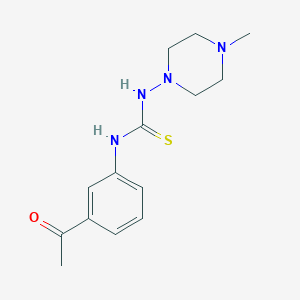
1-(3-Acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 3-acetylphenyl isothiocyanate with 4-methylpiperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions: 1-(3-Acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group in the acetylphenyl ring can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
科学研究应用
1-(3-Acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea has been explored for various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use as a probe to study enzyme interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3-Acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The thiourea moiety is known to form strong hydrogen bonds, which may play a role in its biological activity.
相似化合物的比较
- 1-Phenyl-3-(4-methylpiperazin-1-yl)thiourea
- 1-(3-Acetylphenyl)-3-(4-ethylpiperazin-1-yl)thiourea
- 1-(3-Acetylphenyl)-3-(4-methylpiperidin-1-yl)thiourea
Comparison: 1-(3-Acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is unique due to the presence of both the acetylphenyl and methylpiperazine moieties. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For instance, the acetyl group can enhance lipophilicity, potentially improving cell membrane permeability.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-11(19)12-4-3-5-13(10-12)15-14(20)16-18-8-6-17(2)7-9-18/h3-5,10H,6-9H2,1-2H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJAPIQSNDFAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
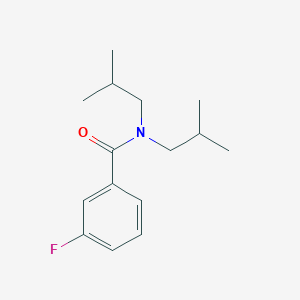
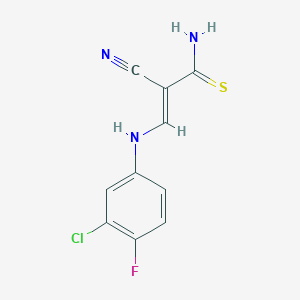
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5776598.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5776599.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5776607.png)
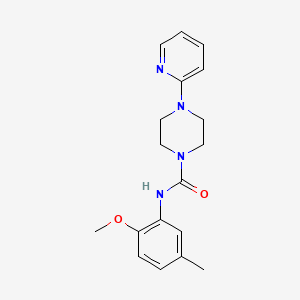
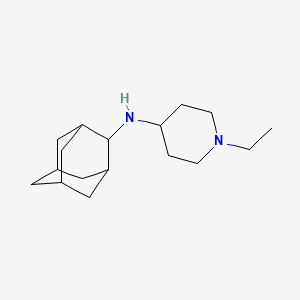
![2-[(11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)-methylamino]ethanol](/img/structure/B5776628.png)
![3-({4-[(4-NITROPHENYL)SULFANYL]PHENYL}CARBAMOYL)PROPANOIC ACID](/img/structure/B5776632.png)
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-nitrobenzoate](/img/structure/B5776640.png)
![2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5776652.png)
![6-chloro-2-(3-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5776659.png)
